2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid
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Overview
Description
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is known for its applications in drug discovery, organic synthesis, and material science.
Chemical Reactions Analysis
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(1,1,3-Trioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-2-yl)acetic acid: This compound has a similar structure but may differ in its reactivity and applications.
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)propanoic acid: Another structurally related compound with potential differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in scientific research .
Properties
IUPAC Name |
2-(1,1,3-trioxo-4H-1λ6,4-benzothiazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)17(8,15)16/h1-4,8H,5H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNVTRKSKWKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2(=O)=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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